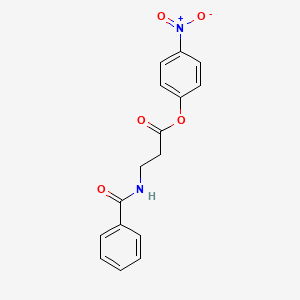
2-(3-chloro-4-methylbenzyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methylbenzyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-chloro-4-methylbenzylidenemalononitrile and is commonly referred to as CS gas.
作用机制
The mechanism of action of 2-(3-chloro-4-methylbenzyl)benzoic acid involves the activation of the TRPA1 ion channel, which leads to the release of calcium ions from intracellular stores. This results in the activation of various signaling pathways, leading to the production of inflammatory mediators and the initiation of an inflammatory response. The activation of the TRPA1 ion channel by this compound has been shown to be dose-dependent, and the resulting inflammatory response can vary depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce an inflammatory response in various cell types, including epithelial cells, macrophages, and neutrophils. In addition, this compound has also been shown to induce oxidative stress and DNA damage in various cell types.
实验室实验的优点和局限性
The advantages of using 2-(3-chloro-4-methylbenzyl)benzoic acid in lab experiments include its high purity and stability, as well as its ability to induce a dose-dependent inflammatory response. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and protocols to handle it safely.
未来方向
There are several future directions for research on 2-(3-chloro-4-methylbenzyl)benzoic acid. One potential direction is the development of new synthetic methods to produce this compound with higher yield and purity. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other chemical compounds.
合成方法
The synthesis of 2-(3-chloro-4-methylbenzyl)benzoic acid involves the reaction of 3-chloro-4-methylbenzyl chloride with malonic acid in the presence of sodium ethoxide. The resulting product is then subjected to hydrolysis to obtain the final product. This method has been widely used to synthesize this compound with high yield and purity.
科学研究应用
2-(3-chloro-4-methylbenzyl)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. This compound has been used as a chemical weapon, riot control agent, and as a tool to study the mechanism of action of various chemical compounds. In addition, this compound has also been used in the synthesis of various other chemical compounds, including pharmaceuticals.
属性
IUPAC Name |
2-[(3-chloro-4-methylphenyl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSWHLBDVEYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)

![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)